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Compound of Interest |

3-Chloro-4-nitropyridine
Compound Name:
hydrochloride
CAS No.: 1257849-11-8
Cat. No.: B3365682
. J

CAS: 13194-60-0 | Formula: CsHsCIN202 | MW: 158.54 g/mol [1]

Executive Summary

3-Chloro-4-nitropyridine is a highly reactive halogenated pyridine scaffold used extensively in
the synthesis of fused heterocycles (e.g., azabenzimidazoles) and pharmaceutical agents
targeting kinase pathways.[1] Its chemical utility stems from the "ortho-effect” where the 3-
chloro substituent activates the 4-nitro group towards nucleophilic aromatic substitution (

), or vice-versa, depending on the nucleophile and conditions.[1]

This guide provides a definitive reference for the spectroscopic identification of this compound,
distinguishing it from common synthetic impurities (such as the N-oxide precursor or the 2-
chloro isomer).[1]

Physicochemical Profile

Before spectroscopic analysis, verify the physical state.[2] Unlike its stable N-oxide precursor
(mp ~115 °C), the free base is a low-melting solid or liquid at room temperature.[1]
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Property Value Notes

Light yellow liquid or low- Melts near RT; handle with
Appearance . .

melting solid care.[1]

Significant differentiator from

Melting Point 25-28°C )
N-oxide (115 °C).[1]
Boiling Point 250 — 255 °C High thermal stability.[3]
B DCM, DMSO, Methanol, Ethyl o
Solubility Poor solubility in water.
Acetate

Very weak base due to
pKa (Predicted) ~-0.97 electron-withdrawing groups.
[1]

Spectroscopic Analysis: NMR, MS, IR
Mass Spectrometry (MS)

Methodology: Electrospray lonization (ESI) in Positive Mode or Electron Impact (El). Diagnostic
Logic: The presence of a single chlorine atom provides a distinct isotopic signature that serves
as the primary confirmation of the halogenation state.

Fragmentation Pathway

The fragmentation is driven by the instability of the nitro group and the cleavage of the C-ClI
bond.

e Molecular lon (

): 158/160 (3:1 ratio due to

)

e Base Peak: Often

due to the labile nitro group.[1]

e Secondary Fragment: Loss of Cl or HCN from the pyridine ring.
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Molecular lon (M+) - NO2 (46 Da) [M - NO2]+ -CI(35Da [M-NO2 - CIl+ Ring Opening Ring Fragmentation
m/z 158 / 160 (3:1) m/z 112 /114 m/z 77 (Pyridyne-like) (HCN Loss)

Figure 1: Proposed MS Fragmentation Pathway for 3-Chloro-4-nitropyridine

Click to download full resolution via product page

Figure 1: The fragmentation logic highlights the sequential loss of the nitro group followed by
the halogen, a characteristic pattern for nitro-halo-pyridines.[1]

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Neat liquid/solid).[1] Key Functional Groups: The spectrum is
dominated by the nitro group stretches and the C-Cl bond.

Frequency (

Assignment Description
)
1530 — 1550 Very strong, sharp band.[1]
Asymmetric Stretch Diagnostic for 4-nitro.
Strong band.[1] Paired with the
1340 — 1360 Symmetric Stretch 1530 peak.
3050 — 3100 Weak aromatic proton
Stretch stretches.[1]
1570, 1450 Ring Stretch Pyridine skeletal vibrations.
Moderate to strong band in the
700 — 800

Stretch fingerprint region.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:

or

[1] Structural Logic: The molecule has three non-equivalent aromatic protons. The chemical
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shifts are heavily influenced by the electron-withdrawing nature of the Nitro (C4) and Chloro
(C3) groups, as well as the Pyridine Nitrogen (N1).

o H2 (Position 2): Most deshielded. It is adjacent to the Nitrogen (alpha) and ortho to the
Chlorine.

e H6 (Position 6): Deshielded by the Nitrogen (alpha) but meta to the Nitro group.

o H5 (Position 5): Least deshielded (relative to H2/H6), but still downfield due to being ortho to
the Nitro group.

Predicted
NMR Data (
, 400 MHz):
Shift ( Coupling ( Assignment
Position Multiplicity o
ppm) Hz) ogic
H-2 8.95-9.10 Singlet (s) - to N, ortho to CI.
[1] No vicinal H.
H-6 8.60 — 8.75 Doublet (d) to N. Couples
with H-5.[1]
to N, ortho to
H-5 7.60-7.80 Doublet (d)

Note: Values are predicted based on substituent increments relative to pyridine and analogous
compounds (e.g., 3-chloropyridine).[1]

NMR Assignments (Predicted):
o C-4(

): ~155 ppm (Deshielded, quaternary).[1]
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.« C2(

): ~150 ppm (Alpha to N).[1]

C-6 (

): ~148 ppm (Alpha to N).[1]

C-3(

): ~130 ppm (Quaternary).[1]

C-5 (

): ~120 ppm.[1]

Experimental Protocols & Quality Control
Sample Preparation for Analysis

To ensure reproducibility and avoid artifacts (such as hydrolysis), follow this protocol:
e Solvent Selection: Use anhydrous

neutralized with basic alumina if the compound is suspected to be acid-sensitive.[1]
Is an alternative but may shift peaks downfield due to H-bonding.[1]

e Concentration: Prepare a 10 mg/mL solution for

NMR.

e Handling: The compound is a low-melting solid.[1][3] If it is liquid upon receipt, do not
assume impurity; verify with melting point or NMR.

Impurity Profiling

Common impurities arise from the synthetic route (typically oxidation of 3-chloropyridine
followed by nitration and reduction).

e Impurity A: 3-Chloro-4-nitropyridine N-oxide[1][2][4][5][6]
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o Differentiation: The N-oxide has a much higher melting point (115 °C).[1] In NMR, the H-2
and H-6 protons of the N-oxide typically shift upfield relative to the free base due to the
shielding effect of the

oxygen on the alpha positions.[1]
e Impurity B: 3-Chloropyridine[1][7]
o Differentiation: Lacks the nitro peaks in IR (1530/1350

).[1] Mass spec shows M+ 113/115.

Analytical Workflow Diagram
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Crude Sample

(3-Chloro-4-nitropyridine)

Visual Inspection
(Liquid/Low Melt Solid?)

FT-IR Analysis

Confirm NO2 (1530 cm-1)
Confirm C-CI (750 cm-1)

1H NMR (CDCI3)
Verify 3 distinct aromatic signals
Check for N-oxide impurities

l

LC-MS / GC-MS
Confirm M+ 158/160
Check Isotopic Ratio 3:1

Release for Synthesis

Figure 2: Sequential Analytical Workflow for Quality Control

Click to download full resolution via product page

Figure 2: A self-validating workflow ensuring identity confirmation before downstream
application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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